

Unveiling the Off-Target Landscape of WIKI4: A Comparative Guide to Proteomic Approaches

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Compound of Interest		
Compound Name:	WIKI4	
Cat. No.:	B1684122	Get Quote

For researchers, scientists, and drug development professionals, understanding the complete target profile of a small molecule inhibitor is paramount for advancing safe and effective therapeutics. This guide provides a comprehensive comparison of proteomic approaches for the off-target analysis of **WIKI4**, a potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). While **WIKI4** is known for its high selectivity against other tested ADP-ribosyltransferases (ARTDs), a broader, unbiased view of its interactome is crucial for predicting potential side effects and discovering novel therapeutic applications.

WIKI4 is a small molecule that potently inhibits the catalytic activity of TNKS1 and TNKS2, key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making Tankyrase inhibitors like WIKI4 promising therapeutic candidates. Initial selectivity profiling has shown that WIKI4 has a clean profile against other ARTD family members.[1][3] However, to fully characterize its mechanism of action and potential liabilities, a comprehensive analysis of its off-target interactions across the entire proteome is necessary.

This guide explores three powerful proteomic techniques for off-target profiling: Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), Affinity Chromatography-Mass Spectrometry (AC-MS), and Kinase Inhibitor Pulldown Assays (e.g., KiNativ). We present a comparative overview of these methods, including detailed experimental protocols and hypothetical quantitative data to illustrate their potential in characterizing the off-target profile of **WIKI4** and other Tankyrase inhibitors like XAV939 and G007-LK.



Comparative Analysis of Proteomic Approaches

To effectively assess the off-target profile of **WIKI4**, it is essential to compare its binding characteristics with other known Tankyrase inhibitors. The following table summarizes hypothetical quantitative data that could be generated using the described proteomic methods, offering a glimpse into the potential off-target landscape of these compounds.



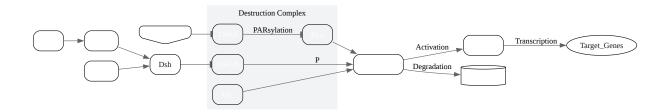
Target Protein	WIKI4	XAV939	G007-LK	Method
On-Targets				
Tankyrase-1 (TNKS1)	+++	+++	+++	CETSA-MS, AC- MS
Tankyrase-2 (TNKS2)	+++	+++	+++	CETSA-MS, AC- MS
Potential Off- Targets				
Casein Kinase 2α1	+	++	+	CETSA-MS
Ribosomal protein S6Kβ1	+	+	-	CETSA-MS
MAP kinase kinase 3	-	+	-	KiNativ
Poly [ADP- ribose] polymerase 1	-	+	-	AC-MS
Histone deacetylase 2	+	-	+	CETSA-MS
Hypothetical data is represented as follows: +++ (strong interaction), ++ (moderate interaction), + (weak interaction), - (no interaction detected).				



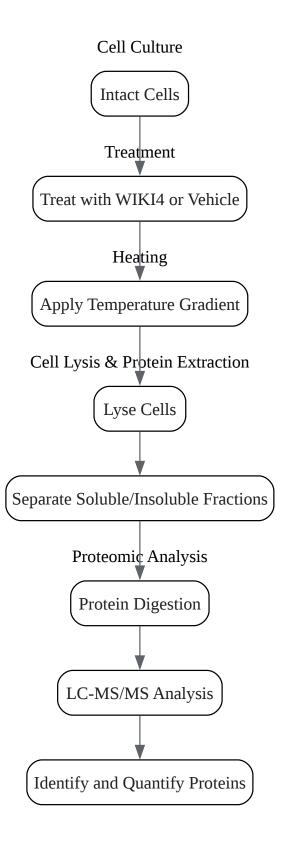
Signaling Pathways and Experimental Workflows

To visualize the biological context of **WIKI4**'s activity and the experimental procedures for its analysis, we provide the following diagrams generated using the DOT language.

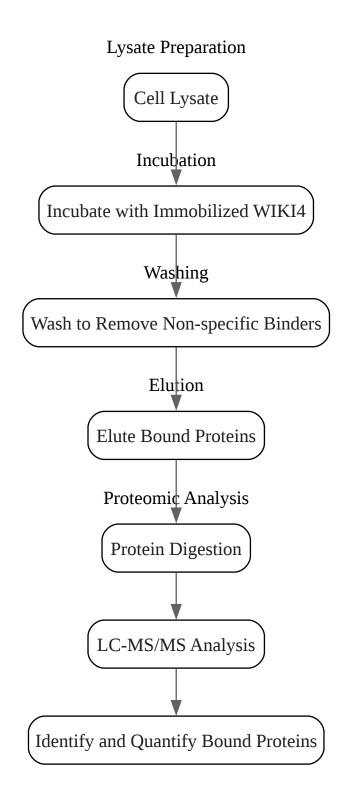












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